Biotin-PEG3-acid
Overview
Description
Biotin-PEG3-acid is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer arm. This compound is widely used in biochemical and pharmaceutical research due to its ability to biotinylate molecules, which facilitates the study of various biological processes .
Mechanism of Action
Target of Action
Biotin-PEG3-acid is a biotinylation reagent . It is primarily used to react with amine-attached molecules . The core characteristic of this reagent is its ability to efficiently and stably react with amine attached molecules, thereby achieving the biotinylation process .
Mode of Action
this compound interacts with its targets through a process known as biotinylation . This process involves the formation of a covalent bond between the biotin molecule and the amine group on the target molecule . The PEG (Polyethylene Glycol) segment in this compound serves as a spacer arm, providing flexibility and mobility for the biotin molecules .
Biochemical Pathways
this compound is a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, as a PROTAC linker, plays a crucial role in this process .
Pharmacokinetics
PEGylation can increase the solubility and stability of drugs, reduce their immunogenicity, and enhance their bioavailability .
Result of Action
The primary result of this compound’s action is the biotinylation of target molecules . This allows for the selective labeling and detection of these molecules in various biological research applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the biotinylation process can be affected by the pH and temperature of the reaction environment . Additionally, the presence of other reactive groups in the environment can potentially interfere with the biotinylation process .
Biochemical Analysis
Biochemical Properties
Biotin-PEG3-acid plays a significant role in biochemical reactions, particularly in the field of proteomics . It is used in biotinylation-based proximity labelling (PL) proteomics, a technique that allows for mapping the protein composition of cellular compartments and protein complexes in living cells at high spatiotemporal resolution . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are critical for its function .
Cellular Effects
The effects of this compound on cells are primarily observed in its ability to label proteins within the cellular environment . This labelling influences cell function by enabling the identification and study of protein-protein and protein-nucleic acid interactions, organelle proteomes, and secretomes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to biotinylate proteins . This involves the oxidation of biotin-phenols into biotin-phenoxyl radicals, which then biotinylate electron-rich amino acids such as Tyrosine, Tryptophan, Cysteine, and Histidine .
Temporal Effects in Laboratory Settings
Its use in proximity labelling suggests that it may have long-term effects on cellular function, particularly in the context of protein interaction studies .
Subcellular Localization
Given its role in protein labelling, it is likely that it is directed to specific compartments or organelles where protein interactions are to be studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG3-acid can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer arm. The process typically involves the activation of carboxyl groups on biotin and subsequent reaction with amine groups on the PEG spacer . Common reagents used in this synthesis include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), which facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-acid primarily undergoes substitution reactions, where the biotin moiety reacts with various functional groups on target molecules. This compound is also involved in click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the efficient and specific conjugation of biomolecules under mild conditions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include azides and alkynes for click chemistry, as well as carbodiimides like EDC for amide bond formation . The reactions are typically carried out in aqueous solutions at room temperature, making them suitable for biological applications .
Major Products Formed
The major products formed from reactions involving this compound are biotinylated molecules, which can be used for various biochemical assays and purification processes .
Scientific Research Applications
Biotin-PEG3-acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Biotin-PEG3-acid is unique due to its combination of biotin and a PEG spacer arm, which provides both high affinity binding and enhanced solubility. Similar compounds include:
Biotin-PEG2-acid: A shorter PEG spacer arm, resulting in lower solubility but similar binding affinity.
Biotin-PEG4-acid: A longer PEG spacer arm, offering greater solubility but potentially reduced binding efficiency due to steric hindrance.
EZ-Link Psoralen-PEG3-Biotin: Utilizes psoralen for crosslinking nucleic acids, providing a different mechanism of action compared to this compound.
This compound stands out due to its balanced properties, making it a versatile tool in various research applications.
Properties
IUPAC Name |
3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPPBXEZFBGDJ-MPGHIAIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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